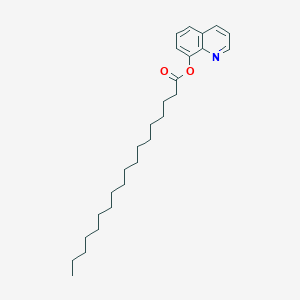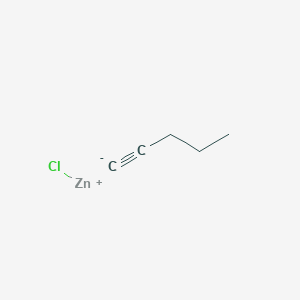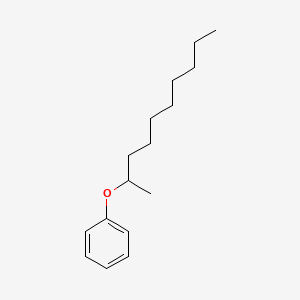
2-Phenoxydecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxydecane is an organic compound characterized by a phenoxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. It is a colorless, oily liquid with a faint aromatic odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxydecane can be synthesized through several methods. One common approach involves the reaction of phenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
C6H5OH+C10H21Br→C6H5OC10H21+KBr
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxydecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxydecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to phenoxydecane alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Phenoxydecanoic acid.
Reduction: Phenoxydecane alcohol.
Substitution: Various substituted phenoxydecane derivatives.
Scientific Research Applications
2-Phenoxydecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving membrane permeability and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Phenoxydecane involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A glycol ether with similar applications but a shorter alkyl chain.
Phenoxytol: Another ether compound with different alkyl chain lengths.
Uniqueness
2-Phenoxydecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring higher hydrophobicity and stability.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions and makes it valuable in scientific research and industrial processes.
Properties
CAS No. |
82971-16-2 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
decan-2-yloxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-9-12-15(2)17-16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
InChI Key |
KXONIMNSDFBFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


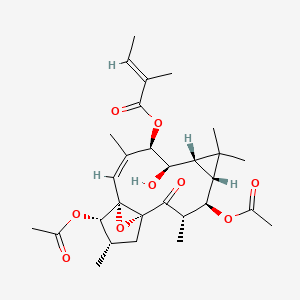
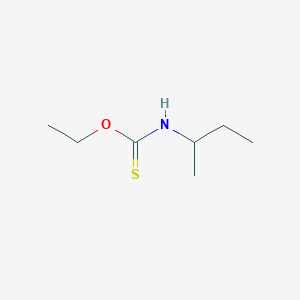
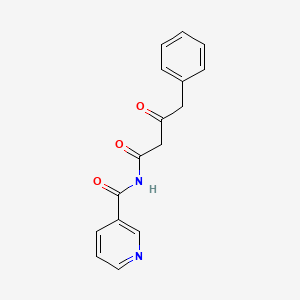
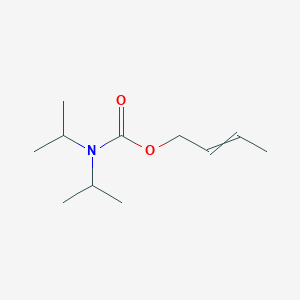
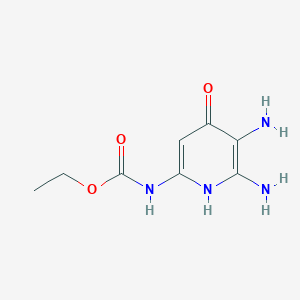
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
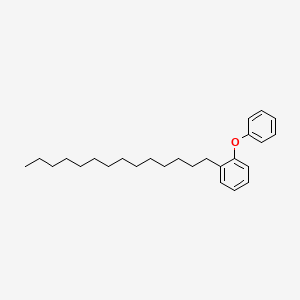
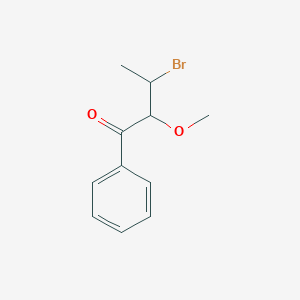

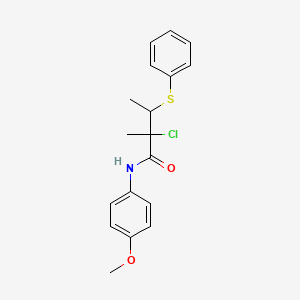
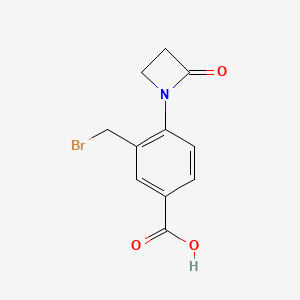
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
